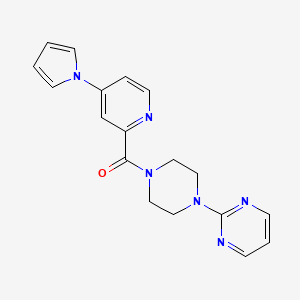
3-(Aminomethyl)oxetane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Aminomethyl)oxetane-3-carboxylic acid” is a chemical compound with the empirical formula C4H7NO3 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “3-(Aminomethyl)oxetane-3-carboxylic acid” and similar compounds has been a topic of research. Aza-Michael addition, a powerful and versatile method for constructing C–N bonds containing various highly functional organic compounds, has been used for the preparation of NH-heterocyclic derivatives .Molecular Structure Analysis
The molecular weight of “3-(Aminomethyl)oxetane-3-carboxylic acid” is 117.10 . The SMILES string representation of its structure isNC1(COC1)C(O)=O . Physical And Chemical Properties Analysis
“3-(Aminomethyl)oxetane-3-carboxylic acid” is a solid substance . Its melting point is between 205-210 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Bioisosteric Replacement and Physicochemical Properties
3-(Aminomethyl)oxetane-3-carboxylic acid and its derivatives, particularly oxetan-3-ol, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This research indicates the oxetane ring can act as an isostere of the carbonyl moiety, suggesting its utility in drug design for enhancing physicochemical properties. Specifically, oxetan-3-ol and related structures were synthesized and assessed for their ability to inhibit eicosanoid biosynthesis, highlighting their potential as isosteric replacements for improving drug attributes (Lassalas et al., 2017).
Synthetic Routes to Oxetin Stereoisomers
A novel synthesis approach for all four stereoisomers of 3-amino-2-oxetanecarboxylic acid (oxetin) demonstrates the versatility of 3-(Aminomethyl)oxetane-3-carboxylic acid in organic synthesis. Utilizing the Paternò-Büchi photochemical [2 + 2] cycloaddition, this method allows for the production of enantiomerically pure oxetin, offering a scalable route to these compounds. This development opens up new possibilities for the incorporation of oxetin into various pharmaceutical compounds, underlining its significance in medicinal chemistry (Kassir et al., 2016).
Diverse 3-Aminooxetanes Preparation
The oxetane ring's adaptability in drug discovery is further exemplified by its role as a bioisostere for both the geminal dimethyl group and the carbonyl group. A straightforward approach for creating structurally diverse 3-aminooxetanes showcases the oxetane ring's potential in generating new molecular entities for therapeutic applications. This research underscores the utility of 3-(Aminomethyl)oxetane-3-carboxylic acid derivatives in accessing a broad range of functionalized aminooxetanes, pivotal for innovative drug development (Hamzik & Brubaker, 2010).
Unusual Amino Acids in Medicinal Chemistry
Unusual amino acids, including those derived from 3-(Aminomethyl)oxetane-3-carboxylic acid, play a critical role in medicinal chemistry. Their unique structure, combining amine and carboxyl groups with a chiral center, allows for the synthesis of complex molecules. These amino acids serve as valuable components in drug design, offering high functionality and enabling the development of peptidomimetic drugs and novel therapeutic agents. The inclusion of 3-(Aminomethyl)oxetane-3-carboxylic acid derivatives in this context highlights their importance in creating new medicinal compounds (Blaskovich, 2016).
Safety And Hazards
“3-(Aminomethyl)oxetane-3-carboxylic acid” is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
The future directions of “3-(Aminomethyl)oxetane-3-carboxylic acid” could involve its increased use in the synthesis of various highly functional organic compounds, given the versatility of the Aza-Michael addition method . The four-membered oxetane ring has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .
Propiedades
IUPAC Name |
3-(aminomethyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMENSXXKJICSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)oxetane-3-carboxylic acid | |
CAS RN |
1526540-96-4 |
Source


|
| Record name | 3-(aminomethyl)oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2770630.png)
![N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2770631.png)

![1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B2770634.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2770637.png)

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2770640.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)
